molecular formula C15H12N2O3 B174042 4',8-Diamino-7-hydroxyflavone CAS No. 199460-15-6

4',8-Diamino-7-hydroxyflavone

Cat. No. B174042
M. Wt: 268.27 g/mol
InChI Key: HNEBZFFMSDQDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',8-Diamino-7-hydroxyflavone, also known as FIDA, is a flavone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of 4',8-Diamino-7-hydroxyflavone is not fully understood, but it is believed to act through multiple pathways. 4',8-Diamino-7-hydroxyflavone has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It can also induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.

Biochemical And Physiological Effects

4',8-Diamino-7-hydroxyflavone has been shown to exhibit a wide range of biochemical and physiological effects. It can reduce the production of reactive oxygen species and inhibit the activity of pro-inflammatory cytokines. 4',8-Diamino-7-hydroxyflavone can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4',8-Diamino-7-hydroxyflavone can act as a fluorescent probe for the detection of metal ions.

Advantages And Limitations For Lab Experiments

4',8-Diamino-7-hydroxyflavone has several advantages for lab experiments, including its high purity and yield, as well as its ability to act as a fluorescent probe for the detection of metal ions. However, 4',8-Diamino-7-hydroxyflavone is not readily available commercially, and its synthesis can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 4',8-Diamino-7-hydroxyflavone. One area of interest is the development of 4',8-Diamino-7-hydroxyflavone-based biosensors for the detection of metal ions in environmental and clinical samples. Another direction is the investigation of 4',8-Diamino-7-hydroxyflavone as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, the synthesis of 4',8-Diamino-7-hydroxyflavone derivatives with improved properties and efficacy is an area of ongoing research.
Conclusion:
In conclusion, 4',8-Diamino-7-hydroxyflavone is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties, as well as its ability to act as a fluorescent probe for the detection of metal ions, make it an attractive candidate for further research and development. While there are some limitations to its use in lab experiments, ongoing research is focused on improving its synthesis and developing new applications for this compound.

Synthesis Methods

4',8-Diamino-7-hydroxyflavone can be synthesized using various methods, including the reaction of 7-hydroxyflavone with 4,8-diaminopyrene in the presence of a catalyst. Another method involves the reaction of 7-hydroxyflavone with 4,8-diaminobenzene in the presence of a reducing agent. Both methods result in the formation of 4',8-Diamino-7-hydroxyflavone with high yields and purity.

Scientific Research Applications

4',8-Diamino-7-hydroxyflavone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4',8-Diamino-7-hydroxyflavone can also act as a fluorescent probe for the detection of metal ions and has been used in the development of biosensors.

properties

CAS RN

199460-15-6

Product Name

4',8-Diamino-7-hydroxyflavone

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

8-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-12(19)10-5-6-11(18)14(17)15(10)20-13/h1-7,18H,16-17H2

InChI Key

HNEBZFFMSDQDBA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3)O)N)N

synonyms

4H-1-Benzopyran-4-one,8-amino-2-(4-aminophenyl)-7-hydroxy-(9CI)

Origin of Product

United States

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